(Sar1,Ile4,8)-Angiotensin II -

(Sar1,Ile4,8)-Angiotensin II

Catalog Number: EVT-1451976
CAS Number:
Molecular Formula: C43H75N13O9
Molecular Weight: 918.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(Sar1,Ile4,Ile8)-Angiotensin II is a synthetic peptide analog of angiotensin II, classified as a biased agonist of the angiotensin II type 1 receptor (AT1R). [, ] Unlike angiotensin II, which activates both G protein-dependent and -independent signaling pathways, (Sar1,Ile4,Ile8)-Angiotensin II selectively activates β-arrestin-mediated signaling while antagonizing G protein activation. [, ] This unique property makes it a valuable tool in scientific research, particularly in cardiovascular research, for dissecting the complex signaling pathways downstream of the AT1R and elucidating the physiological and pathological roles of these pathways.

Synthesis Analysis

While the provided literature does not detail the specific synthesis of (Sar1,Ile4,Ile8)-Angiotensin II, peptide synthesis is typically achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis. [] SPPS is more commonly employed for its efficiency and versatility, allowing for the sequential addition of protected amino acids to a growing peptide chain on a solid support.

Molecular Structure Analysis

(Sar1,Ile4,Ile8)-Angiotensin II is an octapeptide, meaning it comprises eight amino acid residues. [, ] The sequence of these residues, starting from the N-terminus, is Sarcosine-Arginine-Valine-Tyrosine-Isoleucine-Histidine-Proline-Isoleucine. [, ] Specific details about the three-dimensional structure of (Sar1,Ile4,Ile8)-Angiotensin II bound to the AT1R, bond lengths, and angles require further investigation.

Mechanism of Action

(Sar1,Ile4,Ile8)-Angiotensin II acts as a biased agonist at the AT1R, meaning it selectively activates a subset of the receptor's downstream signaling pathways. [, ] While angiotensin II activates both G protein-dependent and -independent pathways, (Sar1,Ile4,Ile8)-Angiotensin II primarily stimulates β-arrestin recruitment to the AT1R, leading to the activation of downstream kinases such as ERK1/2 and Akt. [, , ] This bias towards β-arrestin signaling is attributed to the specific amino acid substitutions in (Sar1,Ile4,Ile8)-Angiotensin II compared to angiotensin II. These substitutions likely induce a distinct conformational change in the AT1R, favoring β-arrestin binding over G protein coupling. []

Applications
  • Investigating G protein-independent AT1R signaling: (Sar1,Ile4,Ile8)-Angiotensin II's ability to activate β-arrestin signaling in the absence of G protein activation allows researchers to specifically study G protein-independent AT1R signaling pathways. [] This has led to the identification of novel downstream targets of β-arrestin, such as peptide inhibitors of protein phosphatase 2A (I1PP2A and I2PP2A) and prostaglandin E synthase 3 (PGES3). []
  • Studying receptor heterodimerization: Research utilizing (Sar1,Ile4,Ile8)-Angiotensin II has demonstrated its ability to induce the internalization of AT1R-bradykinin B2 receptor (B2R) heterodimers, revealing a mechanism for cross-talk between the renin-angiotensin and kallikrein-kinin systems. []
  • Exploring biased agonism in GPCR signaling: The biased agonism displayed by (Sar1,Ile4,Ile8)-Angiotensin II at the AT1R highlights the potential for developing pathway-selective drugs that target GPCRs. [, ] By selectively activating beneficial signaling pathways while avoiding detrimental ones, biased agonists hold promise for improved therapeutic outcomes.

Angiotensin II

Compound Description: Angiotensin II is a potent vasoconstrictor and a primary effector of the renin-angiotensin system (RAS) [, , , , , , , , , , , , , , ]. It exerts its effects by binding to two G protein-coupled receptors, AT1 and AT2. Angiotensin II is involved in various physiological processes, including blood pressure regulation, electrolyte balance, and cell growth.

Relevance: Angiotensin II is the parent compound of (Sar1,Ile4,Ile8)-Angiotensin II. (Sar1,Ile4,Ile8)-Angiotensin II is a synthetic analog of Angiotensin II designed for biased agonism towards the AT1 receptor, specifically activating β-arrestin-mediated signaling without stimulating G protein pathways []. This biased agonism distinguishes (Sar1,Ile4,Ile8)-Angiotensin II from Angiotensin II, which activates both G protein and β-arrestin pathways. The structural modifications in (Sar1,Ile4,Ile8)-Angiotensin II, namely the substitution of aspartic acid with sarcosine at position 1 and isoleucine substitutions at positions 4 and 8, contribute to its biased agonist profile.

Losartan

Compound Description: Losartan is a widely prescribed angiotensin II type 1 receptor (AT1R) antagonist used to control hypertension [, , , , ]. It functions by blocking the binding of Angiotensin II to the AT1 receptor, thus inhibiting the vasoconstrictive and other detrimental effects mediated by this receptor subtype.

Relevance: Losartan serves as a pharmacological tool to differentiate the effects of AT1 receptor activation from those induced by (Sar1,Ile4,Ile8)-Angiotensin II [, ]. Studies often utilize Losartan to block the classical G protein signaling pathway of AT1R, while (Sar1,Ile4,Ile8)-Angiotensin II selectively activates β-arrestin-dependent signaling. This comparison helps elucidate the distinct downstream consequences of each pathway.

[Sar1,Ile4,Ile8]-AngII

Compound Description: Similar to (Sar1,Ile4,Ile8)-Angiotensin II, [Sar1,Ile4,Ile8]-AngII is designed as an arrestin pathway-selective AT1 agonist []. It promotes β-arrestin recruitment and receptor internalization without activating G proteins.

Relevance: Angiotensin III and (Sar1,Ile4,Ile8)-Angiotensin II are structurally related peptides, both derived from the renin-angiotensin system (RAS) pathway. (Sar1,Ile4,Ile8)-Angiotensin II exhibits a higher affinity for the AT1 receptor compared to Angiotensin III []. This difference in receptor affinity contributes to their distinct pharmacological profiles.

Angiotensin IV (Ang IV)

Compound Description: Angiotensin IV is derived from Angiotensin III via aminopeptidase N [, ]. While it induces vasodilation by binding to the AT4 receptor, it can also cause vasoconstriction through interaction with the AT1 receptor, potentially increasing the risk of thrombosis [, ].

Relevance: Angiotensin IV and (Sar1,Ile4,Ile8)-Angiotensin II belong to the same family of angiotensin peptides but exhibit different receptor binding preferences and physiological effects. For instance, Angiotensin IV demonstrates a high affinity for a unique binding site in mammalian heart membranes that also binds Angiotensin II(3-8), which differs from the AT1 and AT2 receptors. In contrast, (Sar1,Ile4,Ile8)-Angiotensin II is primarily recognized for its selective activation of the AT1 receptor's β-arrestin pathway [, ].

[Sar1,Ala8]Angiotensin II (Saralasin)

Compound Description: Saralasin is an older, first-generation angiotensin II receptor antagonist [, , , , , , ]. Similar to other antagonists, it blocks the effects of Angiotensin II but is known to possess partial agonist activity at higher doses, potentially causing a pressor response.

Angiotensin-(1-7) (Ang-(1-7))

Compound Description: Angiotensin-(1-7) is a heptapeptide formed from Angiotensin II by the action of ACE2 [, , ]. It counteracts many of Angiotensin II's effects, promoting vasodilation, possessing anti-inflammatory and antifibrotic properties, and promoting natriuresis [, ].

Relevance: Angiotensin-(1-7) acts as a natural antagonist to Angiotensin II, while (Sar1,Ile4,Ile8)-Angiotensin II represents a synthetically designed biased agonist of the AT1 receptor. Understanding their opposing actions within the renin-angiotensin system is crucial, especially in conditions like diabetic nephropathy [] or coronary atherosclerosis [] where the balance between Angiotensin II and Angiotensin-(1-7) is altered.

TRV120023 and TRV120026

Compound Description: TRV120023 and TRV120026 are β-arrestin-biased agonists specifically designed for the Angiotensin II type 1 receptor []. These compounds selectively activate β-arrestin-mediated signaling while preventing G protein coupling, much like (Sar1,Ile4,Ile8)-Angiotensin II.

Relevance: TRV120023 and TRV120026, alongside (Sar1,Ile4,Ile8)-Angiotensin II, belong to a new class of biased agonists targeting the AT1 receptor []. They exemplify the concept of ligand bias, where different agonists, despite binding to the same receptor, can stabilize distinct receptor conformations and preferentially activate specific downstream pathways. Their development signifies a shift towards targeted therapies that aim to harness beneficial signaling while minimizing undesirable effects.

Properties

Product Name

(Sar1,Ile4,8)-Angiotensin II

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

Molecular Formula

C43H75N13O9

Molecular Weight

918.1 g/mol

InChI

InChI=1S/C43H75N13O9/c1-10-24(6)33(39(61)51-29(19-27-20-47-22-49-27)41(63)56-18-14-16-30(56)37(59)55-35(42(64)65)26(8)12-3)54-40(62)34(25(7)11-2)53-38(60)32(23(4)5)52-36(58)28(50-31(57)21-46-9)15-13-17-48-43(44)45/h20,22-26,28-30,32-35,46H,10-19,21H2,1-9H3,(H,47,49)(H,50,57)(H,51,61)(H,52,58)(H,53,60)(H,54,62)(H,55,59)(H,64,65)(H4,44,45,48)/t24-,25-,26-,28-,29-,30-,32-,33-,34-,35-/m0/s1

InChI Key

IOOIRDJKADTVNI-MMYICMJWSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.